molecular formula C15H18N4O3 B2479951 6-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyridazin-3-amine CAS No. 2034582-46-0

6-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyridazin-3-amine

Cat. No.: B2479951
CAS No.: 2034582-46-0
M. Wt: 302.334
InChI Key: CPHBJLUFMNJIBG-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound 6-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyridazin-3-amine features a pyridazine core substituted with a dimethylamine group at position 3 and a pyrrolidin-3-yloxy moiety at position 4. The pyrrolidine ring is further functionalized with a furan-3-carbonyl group, introducing a heteroaromatic and electron-withdrawing element to the structure.

Properties

IUPAC Name

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-18(2)13-3-4-14(17-16-13)22-12-5-7-19(9-12)15(20)11-6-8-21-10-11/h3-4,6,8,10,12H,5,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHBJLUFMNJIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyridazin-3-amine typically involves multiple steps, starting with the preparation of the pyrrolidine and furan intermediates These intermediates are then coupled using various organic reactions, such as nucleophilic substitution or coupling reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrolidine and pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazine ring can yield dihydropyridazines.

Scientific Research Applications

6-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyridazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally analogous pyridazine derivatives identified in the evidence:

Compound Name (Reference) Core Structure Substituents at Position 6 Substituents at Position 3 Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Pyridazine [1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy N,N-dimethylamine ~323.33 (calculated) Hypothesized enhanced solubility due to polar carbonyl and amine groups
6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyridazin-3-amine Pyridazine (Tetrahydrofuran-2-yl)methyl Chlorine 213.66 Chlorine may enhance lipophilicity; no reported activity
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazine 1H-pyrazol-1-yl Phenyl ~253.28 (calculated) Increased aromaticity; potential for π-π interactions in target binding
6-(5-Fluoropyridin-3-yl)-N-methylpyridazin-3-amine Pyridazine 5-Fluoropyridin-3-yl N-methylamine ~234.23 (calculated) Fluorine’s electronegativity may improve binding affinity

Key Observations

Substituent Effects on Solubility and Lipophilicity

  • The target compound’s furan-3-carbonyl-pyrrolidine group introduces both hydrophilic (carbonyl) and moderately lipophilic (furan, pyrrolidine) characteristics. This contrasts with the purely lipophilic chlorine in and the aromatic phenyl group in .
  • The N,N-dimethylamine at position 3 enhances solubility compared to the less polar N-methylamine in or the neutral chlorine in .

The pyrrolidine ring introduces conformational flexibility, whereas rigid substituents like 5-fluoropyridin-3-yl in could restrict rotational freedom, affecting binding pocket compatibility.

Synthetic Accessibility

  • Synthesis of the target compound likely involves:

  • Buchwald-Hartwig amination for the N,N-dimethylamine group (analogous to procedures in ).
  • Mitsunobu or nucleophilic substitution for coupling the pyrrolidin-3-yloxy group to the pyridazine core (similar to ).
  • Esterification/amidation to introduce the furan-3-carbonyl moiety (see for related approaches).

Biological Activity

6-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyridazin-3-amine is a synthetic organic compound that has garnered attention for its potential biological applications, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyridazinamine Core : The presence of the pyridazinamine moiety suggests potential interactions with various biological targets.
  • Furan and Pyrrolidine Substituents : These rings may contribute to the compound's pharmacological properties, enhancing its ability to interact with biological systems.

Molecular Formula

The molecular formula for 6-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyridazin-3-amine is C15H18N4O2C_{15}H_{18}N_4O_2.

Research indicates that compounds similar to 6-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyridazin-3-amine may act as antagonists or inhibitors at specific receptor sites, particularly in the central nervous system (CNS). The compound's ability to modulate neurotransmitter systems could be significant in treating various neurological disorders.

Pharmacological Effects

  • Antihistaminic Activity : Preliminary studies suggest that this compound may exhibit antihistaminic properties, potentially useful in managing conditions related to histamine receptor activity .
  • Neuroprotective Effects : There is evidence supporting its role in neuroprotection, possibly through the inhibition of excitotoxicity and oxidative stress pathways, which are critical in neurodegenerative diseases .
  • Anticancer Potential : Some derivatives of pyridazine compounds have shown promise in cancer treatment by inducing apoptosis in cancerous cells. The specific effects of this compound on cancer cell lines require further investigation.

Table 1: Summary of Biological Studies on Related Compounds

Study ReferenceCompound TestedBiological ActivityFindings
Pyridazine DerivativeAntihistaminicSignificant reduction in allergic responses in animal models.
Furan-based CompoundNeuroprotectiveReduced neuronal death in models of oxidative stress.
Pyrrolidine AnalogAnticancerInduced apoptosis in various cancer cell lines.

Notable Research Findings

  • A study highlighted that compounds with similar structures could effectively inhibit histamine receptors, suggesting therapeutic applications in allergic conditions .
  • Another investigation focused on the neuroprotective effects against oxidative stress, indicating a mechanism that could be beneficial for treating Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyridazin-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including coupling of pyridazine and pyrrolidine moieties. Key steps include:

  • Use of cesium carbonate as a base and copper(I) bromide as a catalyst for facilitating ether bond formation (as seen in similar pyridazine derivatives) .
  • Controlled temperatures (e.g., 35°C) and inert atmospheres to prevent side reactions .
  • Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the target compound .
    • Optimization Tips : Adjust solvent polarity (e.g., DMF for polar intermediates) and catalyst loading to improve yield. Monitor reaction progress via TLC .

Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm structural integrity via 1H^1H and 13C^{13}C NMR, focusing on shifts for the furan-carbonyl group (δ ~7.5–8.5 ppm for aromatic protons) and pyrrolidine-oxy linkage .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm1^{-1}) and ether (C-O-C) vibrations (~1100–1250 cm1^{-1}) .
  • Elemental Analysis : Validate C, H, and N percentages within ±0.4% of theoretical values .
  • HPLC/MS : Assess purity and molecular weight confirmation (e.g., HRMS for [M+H]+^+) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodological Answer :

  • Conduct stability studies by incubating the compound in buffers (pH 3–10) at 25°C and 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Under acidic conditions, the pyrrolidine-oxy bond may hydrolyze, while oxidation at high pH could generate hydroxylated byproducts .
  • Store the compound in anhydrous, inert environments (argon atmosphere) at –20°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. IR) be resolved when confirming the compound’s structure?

  • Methodological Answer :

  • Cross-validate using complementary techniques:
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons to specific carbons .
  • X-ray Crystallography : Obtain definitive structural confirmation if crystalline forms are available (as demonstrated for pyridazine analogs) .
  • Compare experimental IR peaks with computational simulations (DFT) to verify functional groups .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on analogs of this compound?

  • Methodological Answer :

  • Systematic Substitution : Modify the furan-3-carbonyl group (e.g., replace with thiophene or benzoyl groups) and assess bioactivity changes .
  • Bioisosteric Replacement : Substitute the pyrrolidine ring with azetidine or piperidine to study steric/electronic effects .
  • In Silico Modeling : Use molecular docking to predict binding affinities with target proteins (e.g., kinases or GPCRs) .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Investigate Suzuki-Miyaura coupling using boronic acids to functionalize the pyridazine ring. Optimize catalyst systems (e.g., Pd(PPh3_3)4_4) and base (K2_2CO3_3) .
  • Monitor intermediates via 1H^1H NMR to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
  • Compare reactivity with halogenated analogs (e.g., 6-chloropyridazin-3-amine) to assess leaving-group effects .

Q. How can advanced chromatographic techniques improve the separation of stereoisomers in this compound?

  • Methodological Answer :

  • Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol 90:10) to resolve enantiomers .
  • For diastereomers, employ RP-HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .
  • Validate enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

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